molecular formula C9H5N B1337693 3,5-Diethynylpyridine CAS No. 67227-90-1

3,5-Diethynylpyridine

Cat. No. B1337693
CAS RN: 67227-90-1
M. Wt: 127.14 g/mol
InChI Key: VERYSOHHELIELQ-UHFFFAOYSA-N
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Description

3,5-Diethynylpyridine is a chemical compound with the molecular formula C9H5N . It is used in research and development .


Synthesis Analysis

The synthesis of 3,5-Diethynylpyridine has been explored in various studies. One such study involved the preparation of ethynylarene-containing ferrocenylene macrocycles, where 3,5-Diethynylpyridine was used as a bridging group . Another study reported the reaction of 3,5-diethynylpyridine with FcI2, yielding certain products .


Molecular Structure Analysis

The molecular structure of 3,5-Diethynylpyridine is represented by the formula C9H5N .


Chemical Reactions Analysis

3,5-Diethynylpyridine has been used in the synthesis of novel bis- and tris-ferrocenylene macrocycles . It has also been involved in reactions with other compounds, yielding various products .


Physical And Chemical Properties Analysis

3,5-Diethynylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 233.9±25.0 °C at 760 mmHg, and a flash point of 94.0±15.8 °C . It also has a molar refractivity of 38.7±0.4 cm3 .

Scientific Research Applications

Synthesis of Conjugated Macrocycles

3,5-Diethynylpyridine has been used in the synthesis of highly conjugated functionalized macrocycles. These macrocycles exhibit interesting electronic properties due to their conjugated systems and have potential applications in molecular electronics .

Halogen Bonding in Co-crystals

This compound is also involved in co-crystallization processes to form halogen bonds. For example, it can form a cocrystal with N-bromosuccinimide, which is isomorphous to its cocrystal with N-iodosuccinimide . Halogen bonding is a useful tool in materials science and can influence the physical properties of materials.

Organic Electronics

3,5-Diethynylpyridine is utilized in click-chemistry approaches to create π-conjugated polymers for organic electronics applications. These polymers are important for developing advanced materials used in organic light-emitting diodes (OLEDs), solar cells, and transistors .

Safety and Hazards

3,5-Diethynylpyridine is known to cause skin irritation and serious eye irritation. It is recommended to handle it with protective gloves, eye protection, and face protection .

Future Directions

The use of 3,5-Diethynylpyridine in the synthesis of highly conjugated functionalised ferrocenylene macrocycles presents an opportunity towards the development of conjugated ferrocenylene macrocycles for electronic applications .

Mechanism of Action

properties

IUPAC Name

3,5-diethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERYSOHHELIELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496700
Record name 3,5-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diethynylpyridine

CAS RN

67227-90-1
Record name 3,5-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diethynylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 3,5-diethynylpyridine and how is it typically characterized?

A1: 3,5-Diethynylpyridine is an organic compound with the molecular formula C9H5N. Its structure features a pyridine ring with two ethynyl (-C≡CH) groups attached to the 3 and 5 positions. Characterizing this compound typically involves techniques like ¹³C cross-polarization magic angle spinning NMR and infrared spectroscopy (IR). [, ]

Q2: How does 3,5-diethynylpyridine interact with other molecules to form supramolecular structures?

A2: 3,5-Diethynylpyridine can act as a bridging ligand, utilizing its nitrogen atom and ethynyl groups to coordinate with metal centers. For instance, it forms coordination polymers with silver ions, where the ethynyl groups interact with multiple silver atoms, leading to the formation of chains or 2D networks. These networks can further interact to create complex 3D structures. [] Additionally, the nitrogen atom in the pyridine ring can engage in halogen bonding with molecules like N-halosuccinimides. []

Q3: What are some applications of 3,5-diethynylpyridine in material science?

A3: 3,5-Diethynylpyridine serves as a building block for synthesizing porous organic polymers (POPs). When polymerized, the ethynyl groups form polyacetylene chains, while the pyridine rings act as links between these chains. These materials exhibit micro/mesoporous textures and can efficiently capture and release CO2 and water, making them potentially useful for applications like carbon capture and water harvesting. []

Q4: How does 3,5-diethynylpyridine participate in the formation of metal complexes?

A4: The ethynyl groups in 3,5-diethynylpyridine readily react with gold(I) complexes, leading to the formation of various organogold compounds. For example, it can form dinuclear gold complexes where the two gold centers are bridged by the diethynylpyridine unit. These complexes can be further reacted with other ligands or metal complexes to yield diverse multinuclear structures. []

Q5: Are there any known challenges or considerations regarding the stability or handling of 3,5-diethynylpyridine?

A5: While the provided research papers don't directly address stability or handling concerns, it's important to note that 3,5-diethynylpyridine is known to react with N-halosuccinimides to form haloalkynes. [] This reactivity highlights the importance of careful handling and storage to prevent unwanted reactions.

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